molecular formula C12H16O2 B8488169 2-(4-Methylchroman-4-yl)ethanol

2-(4-Methylchroman-4-yl)ethanol

Cat. No.: B8488169
M. Wt: 192.25 g/mol
InChI Key: XLQHGLRAWWTASW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylchroman-4-yl)ethanol is a chroman derivative featuring a benzopyran ring system with a methyl group at the 4-position and an ethanol substituent. Chroman derivatives are notable for their presence in natural products and pharmaceuticals, often influencing biological activity through their heterocyclic oxygen atom and substituent effects.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-(4-methyl-2,3-dihydrochromen-4-yl)ethanol

InChI

InChI=1S/C12H16O2/c1-12(6-8-13)7-9-14-11-5-3-2-4-10(11)12/h2-5,13H,6-9H2,1H3

InChI Key

XLQHGLRAWWTASW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC2=CC=CC=C21)CCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

  • 2-(4-Methylchroman-4-yl)ethanol: Contains a chroman ring (oxygen-containing heterocycle) with a 4-methyl group and ethanol side chain.
  • Analog Compounds: 2-(4-Methylphenyl)ethanol (CAS 699-02-5): A simple phenylethanol derivative with a methyl group on the benzene ring . 2-(4-Methyl-[1,1-biphenyl]-4-yl)ethanol (CAS 131306-69-9): Features a biphenyl backbone with a methyl group and ethanol substituent . 2-(4-Methoxyphenyl)ethanol (CAS 702-23-8): Substituted with a methoxy group instead of methyl .

Physical and Chemical Properties

Table 1: Comparative Physical Properties
Compound Molecular Formula Molecular Weight Density (g/cm³) Melting Point (°C) Boiling Point (°C) pKa
This compound Not reported ~178 (estimated) Not available Not available Not available ~15 (est.)
2-(4-Methylphenyl)ethanol C₉H₁₂O 136.19 0.978 Not reported Not reported ~14.8 (est.)
2-(4-Methylbiphenyl-4-yl)ethanol C₁₅H₁₆O 212.29 1.054 95 359.1 14.87
2-(4-Methoxyphenyl)ethanol C₉H₁₂O₂ 152.19 Not reported Not reported Not reported Not reported

Key Observations :

  • The biphenyl derivative (C₁₅H₁₆O) exhibits higher molecular weight, density, and melting/boiling points due to increased aromaticity and π-π interactions .
  • pKa values (~14.8–15) suggest weak acidity of the hydroxyl group, consistent with ethanol derivatives .

Functional Group Effects on Reactivity and Stability

  • Methyl vs.
  • Biphenyl vs. Chroman Systems : Biphenyl derivatives (e.g., CAS 131306-69-9) are more lipophilic and rigid, whereas chroman systems offer conformational flexibility and moderate polarity .

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